Fmoc-Val-Cit-PAB-MMAE is a synthetic compound that represents a significant advancement in the field of targeted cancer therapy. This compound is classified as an antibody-drug conjugate (ADC), which combines a cytotoxic agent with a targeting mechanism to selectively eliminate cancer cells while minimizing damage to healthy tissues. The structure of Fmoc-Val-Cit-PAB-MMAE includes several functional groups, each contributing to its efficacy and specificity in targeting cancer cells.
Fmoc-Val-Cit-PAB-MMAE is derived from the synthesis of various peptide linkers and cytotoxic agents. The compound incorporates the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, valine (Val), citrulline (Cit), para-aminobenzoic acid (PAB), and monomethyl auristatin E (MMAE), a potent cytotoxic drug used in chemotherapy. This classification as an ADC allows for enhanced delivery of MMAE to tumor sites, improving therapeutic outcomes in cancer treatment .
The synthesis of Fmoc-Val-Cit-PAB-MMAE involves several key steps:
Fmoc-Val-Cit-PAB-MMAE has a complex molecular structure characterized by multiple functional groups:
The molecular formula for Fmoc-Val-Cit-PAB-MMAE is with a molecular weight of approximately 1345.78 g/mol .
The chemical reactions involved in synthesizing Fmoc-Val-Cit-PAB-MMAE include:
The mechanism of action for Fmoc-Val-Cit-PAB-MMAE involves several steps:
Fmoc-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
Fmoc-Val-Cit-PAB-MMAE has significant applications in scientific research and clinical settings:
Antibody-Drug Conjugates (ADCs) represent a transformative approach in oncology, designed to deliver highly cytotoxic agents selectively to cancer cells while sparing healthy tissues. The concept originates from Paul Ehrlich’s early 20th-century "magic bullet" hypothesis but gained practical momentum with advances in monoclonal antibody (mAb) technology and linker chemistry. Modern ADCs like Adcetris® (brentuximab vedotin) and Padcev® (enfortumab vedotin) demonstrate clinical success, leveraging targeted delivery to improve therapeutic indices of potent payloads such as monomethyl auristatin E (MMAE) [7]. These developments address the limitations of conventional chemotherapy—systemic toxicity and narrow therapeutic windows—by combining antibody specificity with payload potency.
ADCs comprise three critical elements:
Cleavable linkers respond to tumor-specific conditions like lysosomal proteases or acidic pH. The Val-Cit-PAB linker is protease-sensitive, where cathepsin B cleaves the citrulline-PABC bond, releasing the payload. This strategy minimizes off-target toxicity by ensuring payload release predominantly in cancer cells with high cathepsin B activity [3] [6]. Fmoc-Val-Cit-PAB-MMAE exemplifies this approach, integrating a cleavable dipeptide linker with MMAE as the payload.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: